REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1.S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
next stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation on a rotary evaporator
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Type
|
ADDITION
|
Details
|
The residue was treated with activated charcoal in alcohol
|
Type
|
CUSTOM
|
Details
|
crystallised from alcohol-ether
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |